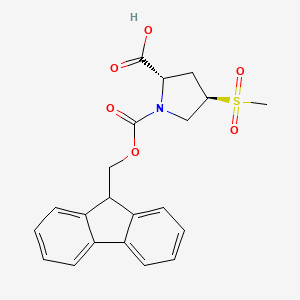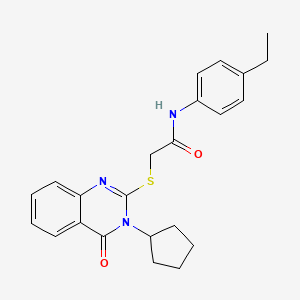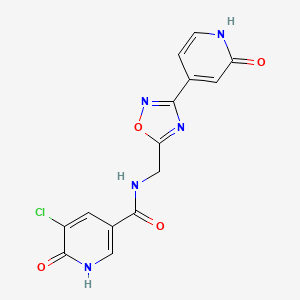![molecular formula C16H22N2O3S B2413294 (Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868370-37-0](/img/structure/B2413294.png)
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[d]thiazole derivatives are often synthesized through cycloaddition reactions .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the benzo[d]thiazole moiety, which is an electron-deficient system with high oxidative stability .
科学的研究の応用
Synthesis and Characterization
- A study by Spoorthy et al. (2021) describes the synthesis of related compounds, highlighting the processes involved in creating derivatives of thiazole compounds and their characterization through NMR, IR, Mass spectral data, and elemental analysis (Spoorthy et al., 2021).
Stereoselective Synthesis
- Zhai et al. (2013) reported a stereoselective approach for synthesizing ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates, demonstrating the significance of stereochemistry in such compounds (Zhai et al., 2013).
Antimicrobial Evaluation
- Research by El-kady et al. (2016) explores the antimicrobial properties of 1,3-thiazol derivatives, offering insights into their potential use in combating microbial infections (El-kady et al., 2016).
Anticancer Evaluation
- Ravinaik et al. (2021) designed and synthesized a series of thiazol derivatives and evaluated their anticancer activity against multiple cancer cell lines, showing the potential of these compounds in cancer therapy (Ravinaik et al., 2021).
Analgesic and Anti-Inflammatory Activities
- Yusov et al. (2019) synthesized derivatives of isoquinolin-ylidenes and investigated their analgesic and anti-inflammatory properties, demonstrating their potential for pain relief and reducing inflammation (Yusov et al., 2019).
Environmental Applications
- Zargoosh et al. (2015) developed a magnetic nanoadsorbent based on thiazol derivatives for the removal of heavy metals from industrial wastes, indicating its environmental cleanup potential (Zargoosh et al., 2015).
将来の方向性
特性
IUPAC Name |
N-(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-7-18-12-10(20-5)8-9-11(21-6)13(12)22-15(18)17-14(19)16(2,3)4/h8-9H,7H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRRFLOXHXZHPOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)(C)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2413215.png)

![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)





![3-[[1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2413230.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2413234.png)